molecular formula C13H12BrClN2O3 B1326772 ethyl 5-bromo-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate CAS No. 1134334-60-3

ethyl 5-bromo-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate

Cat. No.: B1326772
CAS No.: 1134334-60-3
M. Wt: 359.6 g/mol
InChI Key: GFZGMULCZOKUER-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Biochemical Analysis

Biochemical Properties

Ethyl 5-bromo-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with proteases, which are enzymes that break down proteins by hydrolyzing peptide bonds. The chloroacetyl group in the compound can act as an electrophile, forming covalent bonds with the active site of proteases, thereby inhibiting their activity. Additionally, the indole core of the compound can engage in π-π interactions with aromatic amino acids in proteins, further influencing their function .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In cancer cells, this compound can induce apoptosis, a programmed cell death mechanism, by activating caspases, which are proteases involved in the apoptotic pathway. The compound can also modulate cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can influence gene expression by interacting with transcription factors and altering their binding to DNA .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to the active sites of enzymes through covalent and non-covalent interactions. The chloroacetyl group can form covalent bonds with nucleophilic residues in the enzyme’s active site, leading to enzyme inhibition. Additionally, the indole core can participate in hydrogen bonding and hydrophobic interactions with biomolecules, further stabilizing the compound-enzyme complex. These interactions can result in the inhibition or activation of specific enzymes, thereby modulating biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Studies have shown that the compound is relatively stable under physiological conditions but can degrade over extended periods. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-cancer activity and modulation of immune responses. At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further conjugated and excreted. The metabolic flux of the compound can influence its bioavailability and efficacy. Additionally, the compound can interact with cofactors such as NADH and FAD, which are essential for redox reactions in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can affect its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications. The localization of the compound can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .

Preparation Methods

The synthesis of ethyl 5-bromo-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of an indole derivative, followed by acylation with chloroacetyl chloride. The final step involves esterification with ethanol to form the ethyl ester. Reaction conditions often include the use of catalysts such as triethylamine and solvents like dimethylformamide (DMF) to facilitate the reactions .

Chemical Reactions Analysis

Ethyl 5-bromo-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 5-bromo-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 5-bromo-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:

    Ethyl 5-bromo-3-[(acetyl)amino]-1H-indole-2-carboxylate: Similar structure but lacks the chloroacetyl group, which may result in different biological activities.

    Ethyl 5-chloro-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate: Contains a chlorine atom instead of bromine, potentially altering its reactivity and interactions.

    Ethyl 5-bromo-3-[(chloroacetyl)amino]-1H-indole-2-carboxamide:

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and potential for diverse applications.

Properties

IUPAC Name

ethyl 5-bromo-3-[(2-chloroacetyl)amino]-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrClN2O3/c1-2-20-13(19)12-11(17-10(18)6-15)8-5-7(14)3-4-9(8)16-12/h3-5,16H,2,6H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZGMULCZOKUER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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